Virolane
CAS No.:
Cat. No.: VC1926965
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O4 |
|---|---|
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol |
| Standard InChI | InChI=1S/C17H18O4/c1-19-14-7-6-13(15(18)10-14)4-2-3-12-5-8-16-17(9-12)21-11-20-16/h5-10,18H,2-4,11H2,1H3 |
| Standard InChI Key | NJMMBJPOBWRSGZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |
| Canonical SMILES | COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |
Introduction
Chemical Structure and Properties
Structural Information
Virolane is characterized by its unique molecular structure consisting of a 5-methoxyphenol unit connected to a benzodioxole moiety via a propyl chain. The chemical structure features both aromatic rings and aliphatic components, contributing to its distinctive physicochemical properties.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol |
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| CAS Registry Number | 41365-30-4 |
| PubChem CID | 21722171 |
| Synonyms | 2-(3-(1,3-benzodioxol-5-yl)propyl)-5-methoxyphenol, CHEMBL4086047 |
The molecular structure of virolane incorporates a benzodioxole ring (a 3,4-methylenedioxyphenyl group) connected to a 2-hydroxy-5-methoxyphenyl group through a three-carbon chain, creating a 1,3-diarylpropane skeleton .
Physicochemical Properties
Virolane exhibits a range of physicochemical properties that influence its behavior in biological systems and its potential pharmacological applications. Based on chemoinformatic analysis, virolane demonstrates characteristics that suggest potential biological activity.
| Property | Value |
|---|---|
| Heavy Atom Molecular Weight | 268.183 |
| Exact Molecular Weight | 286.121 |
| Solubility: LogS | -4.755 |
| Solubility: LogP | 3.924 |
| Number of Heavy Atoms | 21 |
| Number of Heteroatoms | 4 |
| Number of Hydrogen Atoms | 18 |
| Number of Carbon Atoms | 17 |
| Number of Oxygen Atoms | 4 |
| Number of Aromatic Rings | 2 |
| QED (Quantitative Estimate of Drug-likeness) | 0.916 |
| Natural Product Likeliness | 0.405 |
The moderate lipophilicity (LogP of 3.924) suggests that virolane can cross biological membranes, while its relatively high Quantitative Estimate of Drug-likeness (QED) value of 0.916 indicates favorable drug-like properties .
Natural Sources
Virola surinamensis
Virolane was first identified in Virola surinamensis (also known as baboonwood, ucuuba, ucuhuba, or chalviande), a tree species belonging to the Myristicaceae family . V. surinamensis is predominantly found in tropical regions of Central and South America, including Brazil, Costa Rica, Ecuador, French Guiana, Guyana, Panama, Peru, Suriname, and Venezuela .
The tree typically grows to heights of 25-40 meters and has distinctive characteristics:
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Coarse, hard outer bark with shallow fissures and reddish-brown coloration
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Inner bark that is tan with reddish tones on its outer surface
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Branches often spiraled or clustered, extending horizontally
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Leaves measuring 10-22 cm long and 2-5 cm wide
Virola surinamensis has significant ethnomedicinal importance in its native regions. Indigenous communities have utilized various parts of the plant for treating ailments such as intestinal worms, rheumatism, arthritis, malaria, bacterial infections, and gastric problems .
Other Plant Sources
Interestingly, virolane has also been identified in Myristica fragrans (nutmeg), another member of the Myristicaceae family. A study published in 2014 reported the isolation of virolane from the fruit pericarp of M. fragrans for the first time, expanding our understanding of its distribution in nature .
Isolation and Identification
The isolation of virolane from plant sources typically involves a multi-step extraction and purification process. From the available literature, the compound has been isolated from the trunk wood of Virola species, particularly V. minutiflora, as reported in earlier studies .
In the case of Myristica fragrans, virolane was isolated alongside erythrosurinamensin (a neolignan) and other previously known steroids, lignans, and neolignans from the fruit pericarp . The isolation process generally involves:
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Extraction of plant material using organic solvents such as methanol and dichloromethane
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Fractionation using various chromatographic techniques
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Structure elucidation through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
The chemical structure of virolane was definitively established through comprehensive spectroscopic analysis, allowing for its precise characterization and facilitating subsequent studies on its properties and activities.
Biological Activity and Pharmacological Properties
Chemoinformatic analysis of virolane suggests potential biological activity, particularly antiviral properties. According to predictive models, virolane has been assigned a positive prediction value (0.664919) for antiviral activity .
The compound demonstrates favorable pharmacokinetic predictions, including:
| Parameter | Predicted Value |
|---|---|
| Blood-Brain Barrier Penetration (BBB) | 0.205 |
| Plasma Protein Binding (PPB) | 0.987934 |
| Volume of Distribution (VDSS) | 1.179 |
| Fraction Unbound (FU) | 0.0174785 |
| Clearance (CL) | 16.332 |
| Half-life (T12) | 0.431 |
Additionally, metabolism predictions indicate potential interactions with various cytochrome P450 enzymes:
| Enzyme | Inhibition Prediction | Substrate Prediction |
|---|---|---|
| CYP1A2 | 0.993 | 0.588 |
| CYP2C19 | 0.984 | 0.153 |
| CYP2C9 | 0.859 | 0.933 |
| CYP2D6 | 0.984 | 0.947 |
| CYP3A4 | 0.962 | 0.384 |
While these predictions suggest potential pharmacological properties, it is important to note that experimental validation through in vitro and in vivo studies would be necessary to confirm these activities .
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